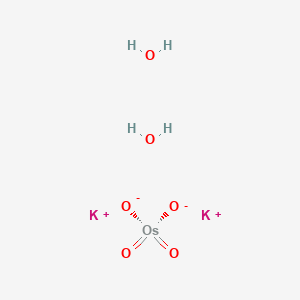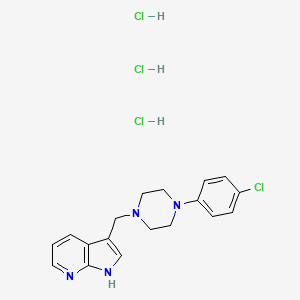
Succinonitrile-1,4-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Succinonitrile-1,4-13C4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile under controlled conditions :
CH2=CHCN+HCN→NCCH2CH2CN
Industrial Production Methods
In industrial settings, the production of succinonitrile involves similar hydrocyanation processes, often optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Succinonitrile-1,4-13C4 undergoes various chemical reactions, including:
Hydrogenation: This reaction converts succinonitrile to putrescine (1,4-diaminobutane) using hydrogen gas and a suitable catalyst.
Oxidation and Reduction: Succinonitrile can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or nickel.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Putrescine: Formed through hydrogenation.
Various nitrile derivatives: Formed through oxidation and reduction reactions.
科学研究应用
Succinonitrile-1,4-13C4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
作用机制
The mechanism by which succinonitrile-1,4-13C4 exerts its effects is primarily related to its role as an electrolyte in lithium metal batteries. The compound facilitates fast lithium-ion conduction through a one-dimensional hopping pathway, which is stabilized by the molecular structure of succinonitrile . This mechanism is crucial for the high ionic conductivity and stability of the batteries .
相似化合物的比较
Similar Compounds
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness
Succinonitrile-1,4-13C4 is unique due to its isotopic labeling, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. Its high ionic conductivity and thermal stability also make it a preferred choice for use in advanced battery technologies .
属性
CAS 编号 |
792906-51-5 |
|---|---|
分子式 |
C4H4N2 |
分子量 |
84.059 |
IUPAC 名称 |
butanedinitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1+1,2+1,3+1,4+1 |
InChI 键 |
IAHFWCOBPZCAEA-JCDJMFQYSA-N |
SMILES |
C(CC#N)C#N |
同义词 |
Butanedinitrile-1,4-13C4; 1,2-Dicyanoethane-13C4; _x000B_1,2-Ethanedicarbonitrile-13C4; 1,4-Butanedinitrile-13C4; Deprelin-13C4; Dician-13C4; Dinile-13C4; Disuxyl-13C4; 1,2-Dicyanoethane-13C4; Ethylene Cyanide-13C4; Ethylene Dicyanide-13C4; Evanex-13C4; NSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
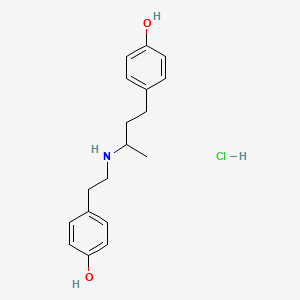
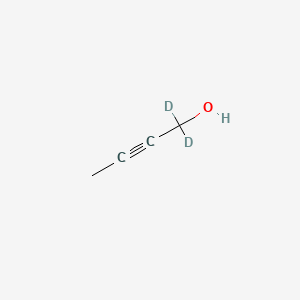
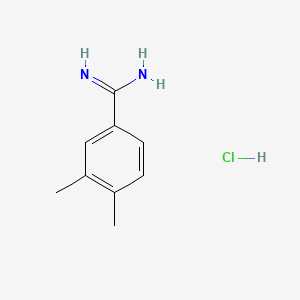
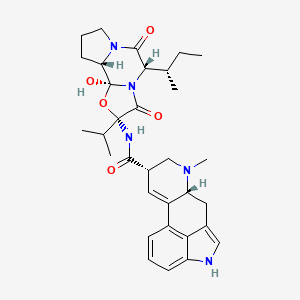
![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
